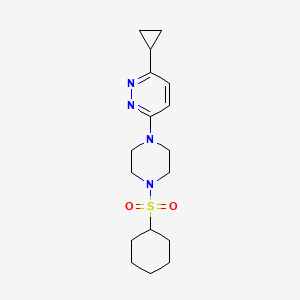

3-(4-(环己基磺酰基)哌嗪-1-基)-6-环丙基哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine” is a complex organic molecule that contains a piperazine ring and a pyridazine ring. Piperazine rings are common in many pharmaceutical drugs . The cyclohexylsulfonyl group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. Piperazine rings can participate in various reactions, including substitutions, oxidations, and reductions .科学研究应用

Antitumor Activity

Compounds with the cinnoline nucleus, such as “3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine”, have shown potential in antitumor activity. The structural framework of these compounds allows for interaction with biological targets that can inhibit tumor growth and proliferation .

Antibacterial Applications

The piperazine moiety within this compound’s structure contributes to its antibacterial properties. It has been observed that such derivatives can be effective against a range of bacterial strains, making them valuable in the development of new antibacterial agents .

Antifungal Uses

Similar to their antibacterial capabilities, these compounds also exhibit antifungal activity. This makes them useful in the study of fungal infections and the development of antifungal drugs .

Anti-inflammatory Properties

The compound’s ability to modulate inflammatory responses is another area of interest. Its application in reducing inflammation can be explored for various medical conditions where inflammation is a key concern .

Pharmacological Profiles in Agrochemicals

The diverse pharmacological profiles of these compounds extend to their use as agrochemicals. They can be utilized in agricultural settings to protect crops from microbial infections and diseases .

Sedative and Anesthetizing Effects

In pharmacology, the sedative and anesthetizing effects of such compounds are of significant interest. They can be studied for their potential use in creating safer and more effective anesthetics .

Antithrombocytic and Antituberculosis Potential

The compound’s potential to act as an antithrombocytic agent, preventing blood clots, and its possible application in combating tuberculosis, are two additional areas that warrant further research .

作用机制

Target of Action

Similar compounds with piperazine moieties have been reported to exhibit a wide range of biological activities . For instance, they can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

For instance, some piperazine derivatives act as dopamine and serotonin antagonists , which means they bind to dopamine and serotonin receptors and block their activity.

Biochemical Pathways

Similar compounds have been reported to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation , which are key biochemical pathways involved in Alzheimer’s disease.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have been reported to exhibit cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition-enhancing properties .

属性

IUPAC Name |

3-(4-cyclohexylsulfonylpiperazin-1-yl)-6-cyclopropylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2S/c22-24(23,15-4-2-1-3-5-15)21-12-10-20(11-13-21)17-9-8-16(18-19-17)14-6-7-14/h8-9,14-15H,1-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZVDEWMACSZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933149.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide](/img/structure/B2933152.png)

![N-(3-ethyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}isoxazol-5-yl)acetamide](/img/structure/B2933161.png)

![3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B2933166.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2933167.png)